molecular formula C13H16N2OS B1612660 (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol CAS No. 941030-87-1

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol

Cat. No.: B1612660
CAS No.: 941030-87-1
M. Wt: 248.35 g/mol
InChI Key: VCSQMSVLVVGIPJ-UHFFFAOYSA-N
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Description

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol is a chemical compound that features a benzothiazole ring attached to a piperidine ring, which is further connected to a methanol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol typically involves the formation of the benzothiazole ring followed by its attachment to the piperidine ring. The final step involves the introduction of the methanol group. Common synthetic routes may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment to Piperidine Ring: The benzothiazole ring can be attached to the piperidine ring through nucleophilic substitution or other coupling reactions.

    Introduction of Methanol Group: The methanol group can be introduced via reduction of a corresponding carbonyl compound or through direct substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzothiazole ring or other functional groups can be reduced under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Reduced benzothiazole derivatives.

    Substitution Products: Substituted benzothiazole derivatives.

Scientific Research Applications

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzothiazol-2-yl-piperidin-4-yl)-methanol: Similar structure with a different position of the methanol group.

    (1-Benzothiazol-2-yl-piperidin-3-yl)-ethanol: Similar structure with an ethanol group instead of methanol.

    (1-Benzothiazol-2-yl-piperidin-3-yl)-methylamine: Similar structure with a methylamine group instead of methanol.

Uniqueness

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol may exhibit unique properties due to the specific positioning of the methanol group and the combination of the benzothiazole and piperidine rings

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-9-10-4-3-7-15(8-10)13-14-11-5-1-2-6-12(11)17-13/h1-2,5-6,10,16H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQMSVLVVGIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589633
Record name [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941030-87-1
Record name [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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